molecular formula C14H9N3O3S B14417460 4-(3-Nitrobenzamido)phenyl thiocyanate CAS No. 85296-15-7

4-(3-Nitrobenzamido)phenyl thiocyanate

Cat. No.: B14417460
CAS No.: 85296-15-7
M. Wt: 299.31 g/mol
InChI Key: IXPCHQWZTKYDMT-UHFFFAOYSA-N
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Description

4-(3-Nitrobenzamido)phenyl thiocyanate is a specialized synthetic compound intended for research and development purposes. It features a molecular structure combining a thiocyanate-functionalized phenyl ring with a 3-nitrobenzamide group. This unique architecture suggests potential applications in various chemical and material science research areas. The presence of the thiocyanate functional group, a key moiety in chemistry , indicates this compound could serve as a versatile synthetic intermediate or building block for synthesizing more complex heterocyclic systems. Researchers might explore its use in the development of novel organic materials or as a precursor in the synthesis of compounds with potential biological activity. The 3-nitrobenzamide component is a common pharmacophore found in various biologically active molecules, which could make this compound a candidate for investigative studies in medicinal chemistry. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use. The compound's identity and purity are the responsibility of the buyer.

Properties

CAS No.

85296-15-7

Molecular Formula

C14H9N3O3S

Molecular Weight

299.31 g/mol

IUPAC Name

[4-[(3-nitrobenzoyl)amino]phenyl] thiocyanate

InChI

InChI=1S/C14H9N3O3S/c15-9-21-13-6-4-11(5-7-13)16-14(18)10-2-1-3-12(8-10)17(19)20/h1-8H,(H,16,18)

InChI Key

IXPCHQWZTKYDMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)SC#N

Origin of Product

United States

Preparation Methods

Synthesis of 3-Nitrobenzoyl Chloride

3-Nitrobenzoyl chloride is typically synthesized via chlorination of 3-nitrobenzoic acid. The process involves:

  • Reaction conditions : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux, yielding the acid chloride with high purity.
  • Key parameters : A molar ratio of 1:1.2 (acid-to-chlorinating agent) and a reaction temperature of 60–70°C ensure complete conversion. Excess chlorinating agent is removed under reduced pressure to isolate the product.

Synthesis of 4-Aminophenyl Thiocyanate

This intermediate is prepared through a two-step sequence:

  • Diazotization and thiocyanation :
    • 4-Nitroaniline is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
    • The resulting diazonium salt is treated with copper(I) thiocyanate (CuSCN) in aqueous medium, substituting the diazo group with thiocyanate to form 4-nitrobenzenethiocyanate .
  • Nitro group reduction :
    • Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.
    • Optimization : Hydrogenation at 25–30°C and 1 atm H₂ pressure preserves the thiocyanate group, achieving yields >85%.

Amide Bond Formation Strategies

Coupling 3-nitrobenzoyl chloride with 4-aminophenyl thiocyanate requires careful selection of reaction conditions to avoid side reactions (e.g., thiocyanate hydrolysis). Two primary methods are employed:

Direct Acylation in Polar Aprotic Solvents

  • Procedure : 4-Aminophenyl thiocyanate is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF). 3-Nitrobenzoyl chloride is added dropwise at 0–5°C, followed by a base (e.g., pyridine or triethylamine) to neutralize HCl.
  • Yield : 65–72% after purification via column chromatography.
  • Challenges : Competing nucleophilic attack by the thiocyanate group on the acyl chloride is mitigated by maintaining low temperatures and stoichiometric base.

Coupling Agent-Mediated Synthesis

For improved efficiency, carbodiimide-based coupling agents are utilized:

  • Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Conditions : Reactions proceed in DCM at room temperature for 6–8 hours.
  • Advantages : Higher yields (75–80%) and reduced side products compared to direct acylation.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the two amidation approaches:

Parameter Direct Acylation Coupling Agent-Mediated
Yield 65–72% 75–80%
Reaction Time 2–4 hours 6–8 hours
Purification Complexity Moderate High
Scalability Suitable for small scale Industrial applicability

Trade-offs : While coupling agents enhance yields, they necessitate additional purification steps to remove urea byproducts (e.g., dicyclohexylurea). Direct acylation offers simplicity but requires stringent temperature control.

Industrial-Scale Production Considerations

For large-scale synthesis, process optimization focuses on:

  • Solvent recovery : DCM and THF are distilled and reused to reduce costs.
  • Catalyst recycling : Palladium catalysts from hydrogenation steps are recovered via filtration and reactivated.
  • Waste management : Acidic byproducts are neutralized with aqueous sodium bicarbonate, and copper residues from thiocyanation are treated with chelating agents.

Analytical Characterization

Critical quality control measures include:

  • Spectroscopic validation :
    • ¹H NMR : Aromatic protons of the 3-nitrobenzamide moiety resonate at δ 8.1–8.3 ppm (doublet, J = 8.8 Hz), while the thiocyanate-bearing phenyl group shows signals at δ 7.4–7.6 ppm.
    • IR spectroscopy : Strong absorption at 1,720 cm⁻¹ (C=O stretch) and 2,160 cm⁻¹ (S-C≡N stretch).
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%.

Challenges and Mitigation Strategies

Thiocyanate Group Instability

  • Hydrolysis risk : The SCN group may hydrolyze to sulfonic acid under strongly acidic or basic conditions.
  • Mitigation : Use neutral pH buffers during workup and avoid prolonged exposure to moisture.

Nitro Group Interference

  • Unwanted reduction : Catalytic hydrogenation must be carefully controlled to prevent over-reduction of the nitro group.
  • Solution : Employ partial hydrogenation monitors (e.g., in situ IR) to halt the reaction at the amine stage.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrobenzamido)phenyl thiocyanate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkali thiocyanates and alkyl halides are commonly used.

    Reduction: Reducing agents like hydrogen gas and catalysts such as palladium on carbon.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

    Nucleophilic Substitution: Products include substituted thiocyanates.

    Reduction: Products include amines.

    Oxidation: Products include sulfonyl derivatives.

Scientific Research Applications

4-(3-Nitrobenzamido)phenyl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Nitrobenzamido)phenyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The thiocyanate group can also interact with proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-[Benzyl(ethyl)amino]phenyl Thiocyanate
  • Molecular Formula : C₁₆H₁₆N₂S
  • Molecular Weight : 268.38 g/mol
  • Key Features: Contains a benzyl-ethylamino substituent instead of nitrobenzamido. The amino group introduces electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound. This difference impacts solubility and reactivity in nucleophilic substitutions .
2.1.2 N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea (TUBC)
  • Molecular Formula : C₂₁H₁₈N₄O₂S
  • Molecular Weight : 406.46 g/mol
  • Key Features: A thiourea derivative with a benzimidazole moiety. Unlike the target compound, TUBC exhibits dual hydrogen-bonding capacity via -NH groups, enhancing its elastase inhibition (IC₅₀ = 23.5 µM) and antioxidant activity (80% DPPH radical scavenging).

Functional Analogues

2.2.1 Phenyl Thiocyanate (PTC)
  • Molecular Formula : C₇H₅NS
  • Molecular Weight : 135.19 g/mol
  • Key Features: The simplest aryl thiocyanate, lacking substituents on the phenyl ring. PTC is widely used in organic synthesis (e.g., as a thiocyanation reagent) and enzyme studies.
2.2.2 4-(Methylamino)phenyl Thiocyanate Hydrochloride
  • Molecular Formula : C₈H₈ClN₂S
  • Molecular Weight : 202.68 g/mol
  • Key Features: Features a methylamino group para to the thiocyanate. Protonation of the amino group in its hydrochloride form enhances water solubility, a property that the nitrobenzamido group (with possible zwitterionic character) may replicate in the target compound .

Physicochemical Properties

Property 4-(3-Nitrobenzamido)phenyl Thiocyanate (Predicted) 4-[Benzyl(ethyl)amino]phenyl Thiocyanate Phenyl Thiocyanate
Molecular Weight ~315–330 g/mol 268.38 g/mol 135.19 g/mol
Solubility Moderate in DMSO, acetone High in chloroform, DMF High in ether, ethanol
Polarity High (nitro and amido groups) Moderate (alkylamino group) Low
Thermal Stability Decomposes >200°C Stable up to 250°C Stable up to 150°C

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